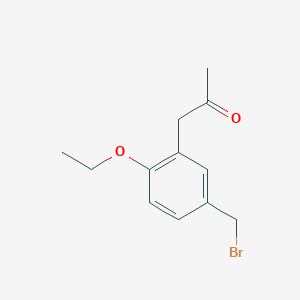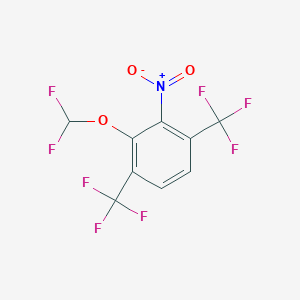
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl, difluoromethoxy, and nitro functional groups. These groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a suitable aromatic precursor, followed by the introduction of trifluoromethyl and difluoromethoxy groups through various fluorination reactions. The reaction conditions often require the use of strong acids, bases, and fluorinating agents, such as trifluoromethyl iodide and difluoromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds, depending on the substituents introduced.
Scientific Research Applications
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene is primarily influenced by its functional groups. The trifluoromethyl and difluoromethoxy groups can modulate the electron density of the aromatic ring, affecting its reactivity and interactions with other molecules. The nitro group can participate in redox reactions, influencing the compound’s overall chemical behavior. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the difluoromethoxy and nitro groups, resulting in different chemical properties and reactivity.
2,4-Dinitro-1-(trifluoromethyl)benzene: Contains additional nitro groups, leading to different redox behavior and reactivity.
1,4-Difluoro-2-nitrobenzene: Lacks the trifluoromethyl groups, resulting in different electron-withdrawing effects and reactivity.
Uniqueness
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene is unique due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups. This combination imparts distinct electronic and steric properties, making it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H3F8NO3 |
|---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-nitro-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-6-4(9(15,16)17)2-1-3(8(12,13)14)5(6)18(19)20/h1-2,7H |
InChI Key |
YUYYSRFPHPBPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


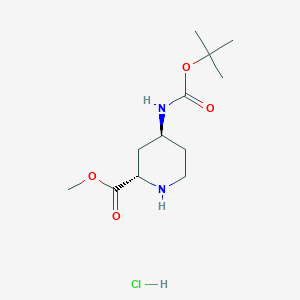
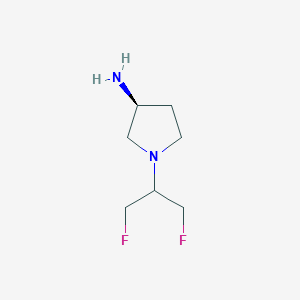
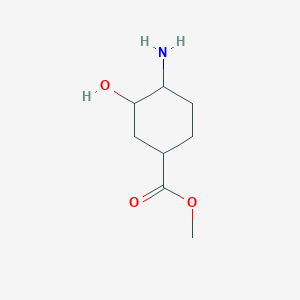
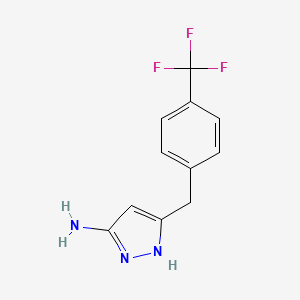
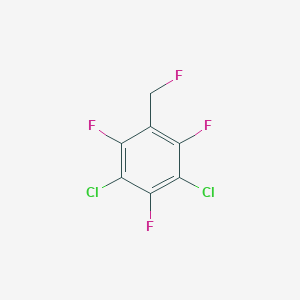
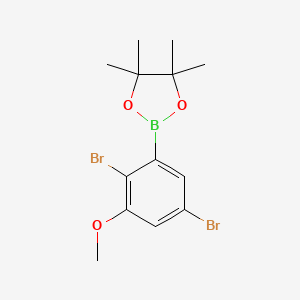

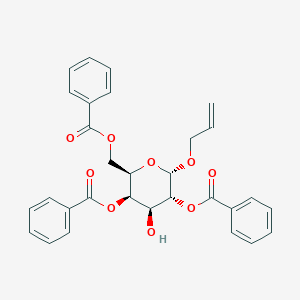


![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
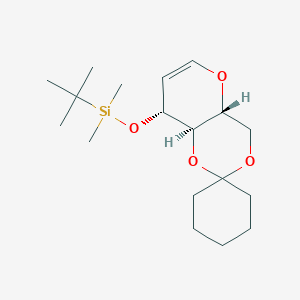
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
